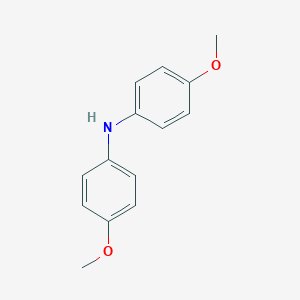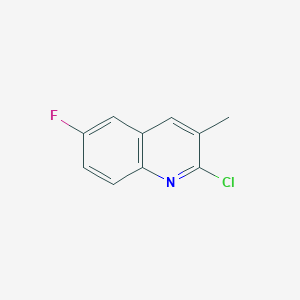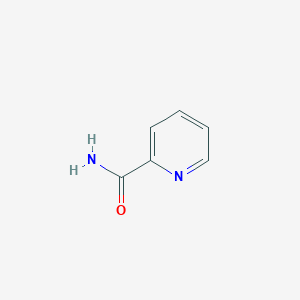
ピコリンアミド
概要
説明
ピコリンアミドは、ピリジン-2-カルボキサミドとしても知られており、分子式C₆H₆N₂Oの有機化合物です。これは、カルボキシル基がアミド基に置換されたピコリン酸の誘導体です。この化合物は、化学、生物学、医学など、さまざまな分野における多様な用途により、大きな関心を集めています。
2. 製法
合成経路と反応条件: ピコリンアミドは、いくつかの方法で合成できます。一般的なアプローチの1つは、塩化チオニルやオキシ塩化リンなどの脱水剤の存在下で、ピコリン酸をアンモニアまたはアミンと反応させることです。 反応は通常、還流条件下で進行し、ピコリンアミドを主要生成物として得られます .
工業的製造方法: 工業的には、ピコリンアミドはしばしば、ピコリン酸誘導体の触媒的加水素化によって製造されます。この方法は、炭素担持パラジウムなどの金属触媒を、高圧の水素ガス中で用います。 このプロセスは効率的かつスケーラブルであるため、大規模生産に適しています .
科学的研究の応用
Picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Picolinamide derivatives have been studied for their antifungal and antibacterial properties.
Industry: Picolinamide is used in the synthesis of various fine chemicals and pharmaceuticals.
作用機序
ピコリンアミドとその誘導体の作用機序には、特定の分子標的の阻害が含まれます。例えば、ピコリンアミドベースの抗真菌剤は、脂質転移タンパク質Sec14pを標的とし、真菌細胞における脂質恒常性を破壊します。 この阻害は、真菌タンパク質に対して選択的であり、哺乳類細胞への影響を最小限に抑えます . 癌治療では、ピコリンアミド誘導体はVEGFR-2を阻害し、腫瘍血管新生に関与するシグナル伝達経路を遮断します .
Safety and Hazards
Picolinamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
将来の方向性
Picolinamide has shown potent and selective activity against C. difficile . The structure–activity relationship of 108 analogues of isonicotinamide 4, a compound that is equally active against methicillin-resistant Staphylococcus aureus and C. difficile, was investigated . The ability of the picolinamide class to selectively target C. difficile and to prevent gut dysbiosis holds promise for the treatment of recurrent C. difficile infection .
生化学分析
Biochemical Properties
Picolinamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a selective inhibitor of the fungal lipid-transfer protein Sec14p . This interaction is significant because it selectively inhibits fungal Sec14p without affecting mammalian Sec14 lipid-transfer proteins . The inhibition of Sec14p by picolinamide disrupts lipid transfer processes, which is essential for fungal cell viability .
Cellular Effects
Picolinamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, picolinamide’s inhibition of Sec14p leads to disrupted lipid transfer, which impacts cell membrane integrity and function . This disruption can result in altered cell signaling and metabolic processes, ultimately affecting cell viability and growth .
Molecular Mechanism
The molecular mechanism of picolinamide involves its binding interactions with biomolecules, particularly the fungal lipid-transfer protein Sec14p. Picolinamide binds to Sec14p, inhibiting its lipid-transfer activity . This inhibition prevents the proper transfer of lipids within the fungal cell, leading to disrupted membrane integrity and function . Additionally, picolinamide’s selective inhibition of fungal Sec14p without affecting mammalian Sec14 proteins highlights its potential as a targeted antifungal agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of picolinamide have been observed to change over time. Studies have shown that picolinamide remains stable under various conditions, maintaining its inhibitory effects on Sec14p . Long-term exposure to picolinamide can lead to degradation and reduced efficacy . In in vitro and in vivo studies, prolonged exposure to picolinamide has been associated with changes in cellular function, including altered gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of picolinamide vary with different dosages in animal models. At lower doses, picolinamide effectively inhibits fungal Sec14p, leading to reduced fungal growth and viability . At higher doses, picolinamide can exhibit toxic or adverse effects, including potential impacts on mammalian cells . Threshold effects have been observed, where a specific dosage range is required to achieve optimal antifungal activity without causing toxicity .
Metabolic Pathways
Picolinamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for lipid transfer processes. Its inhibition of Sec14p disrupts the normal metabolic flux within fungal cells, leading to altered metabolite levels and impaired cellular function . The interaction of picolinamide with Sec14p highlights its role in modulating lipid metabolism and its potential as a therapeutic agent .
Transport and Distribution
Within cells and tissues, picolinamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it exerts its inhibitory effects on Sec14p . The distribution of picolinamide within cells is crucial for its effectiveness as an antifungal agent, ensuring that it reaches its target sites .
Subcellular Localization
Picolinamide’s subcellular localization is primarily within the fungal cell membrane, where it interacts with Sec14p . This localization is essential for its inhibitory activity, as it allows picolinamide to effectively disrupt lipid transfer processes . Additionally, targeting signals and post-translational modifications may direct picolinamide to specific compartments or organelles, enhancing its antifungal efficacy .
準備方法
Synthetic Routes and Reaction Conditions: Picolinamide can be synthesized through several methods. One common approach involves the reaction of picolinic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, yielding picolinamide as the primary product .
Industrial Production Methods: In industrial settings, picolinamide is often produced via the catalytic hydrogenation of picolinic acid derivatives. This method involves the use of a metal catalyst, such as palladium on carbon, under high-pressure hydrogen gas. The process is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
反応の種類: ピコリンアミドは、以下を含むさまざまな化学反応を起こします。
酸化: ピコリンアミドは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、ピコリン酸に酸化できます。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を用いて、2-アミノメチルピリジンに還元できます。
置換: ピコリンアミドは、求核置換反応に参加することができます。この反応では、アミド基が他の官能基に置換されます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基性または酸性条件下でのさまざまな求核剤。
主要な生成物:
酸化: ピコリン酸。
還元: 2-アミノメチルピリジン。
4. 科学研究における用途
ピコリンアミドは、科学研究において幅広い用途があります。
化学: 配位化学における配位子として、および有機合成における構成要素として使用されます。
生物学: ピコリンアミド誘導体は、抗真菌および抗菌特性について研究されています。
医学: ピコリンアミドベースの化合物は、血管内皮増殖因子受容体-2(VEGFR-2)の阻害剤として潜在的な可能性を示しており、癌治療の候補となっています.
類似化合物との比較
ピコリンアミドは、ベンザミドやニコチンアミドなどの他の類似化合物と比較することができます。
ベンザミド: ピコリンアミドと同様に、ベンザミドは安息香酸のアミド誘導体です。また、抗真菌特性を示しますが、異なる分子経路を標的としています。
ニコチンアミド: この化合物は、ニコチン酸(ビタミンB3)のアミド誘導体です。細胞代謝における役割のため、スキンケアや栄養補助食品として広く使用されています。
独自性: ピコリンアミドは、真菌脂質転移タンパク質を選択的に阻害するユニークな能力と、VEGFR-2阻害剤としての可能性により、他のアミド誘導体とは異なります。 さまざまな分野における多様な用途は、その重要性をさらに強調しています .
参考文献
特性
IUPAC Name |
pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBMAWULFFBRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061703 | |
| Record name | 2-Pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-77-3 | |
| Record name | 2-Pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3550CCL59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


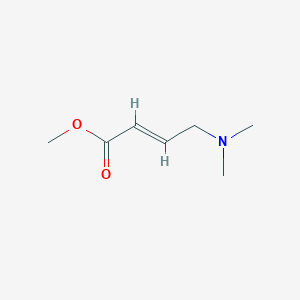
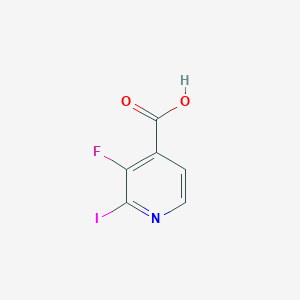
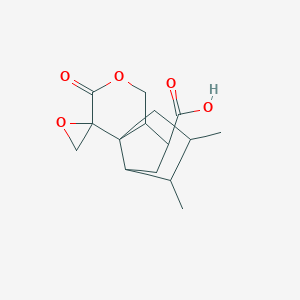
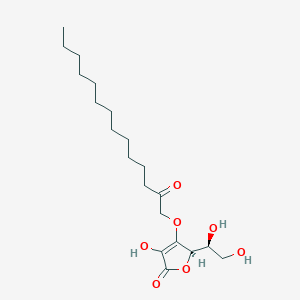
![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)
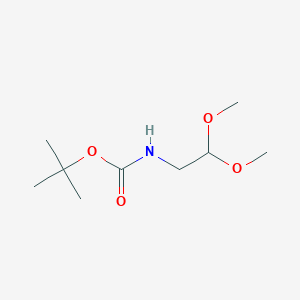
![(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B142892.png)



